![molecular formula C14H18FNO B14383984 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine CAS No. 88536-13-4](/img/structure/B14383984.png)
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a 4-fluorophenyl group through a prop-2-en-1-yl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine typically involves a multi-step process. One common method starts with the preparation of the intermediate 3-(4-fluorophenyl)prop-2-en-1-ol, which is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-{[3-(4-fluorophenyl)prop-2-en-1-yl]oxy}piperidin-2-one, while reduction may produce this compound .
Wissenschaftliche Forschungsanwendungen
4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents on the phenyl ring or the piperidine ring itself. Examples include:
- 4-{[3-(4-Chlorophenyl)prop-2-en-1-yl]oxy}piperidine
- 4-{[3-(4-Bromophenyl)prop-2-en-1-yl]oxy}piperidine
- 4-{[3-(4-Methylphenyl)prop-2-en-1-yl]oxy}piperidine .
Uniqueness
The uniqueness of 4-{[3-(4-Fluorophenyl)prop-2-en-1-yl]oxy}piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications .
Eigenschaften
CAS-Nummer |
88536-13-4 |
|---|---|
Molekularformel |
C14H18FNO |
Molekulargewicht |
235.30 g/mol |
IUPAC-Name |
4-[3-(4-fluorophenyl)prop-2-enoxy]piperidine |
InChI |
InChI=1S/C14H18FNO/c15-13-5-3-12(4-6-13)2-1-11-17-14-7-9-16-10-8-14/h1-6,14,16H,7-11H2 |
InChI-Schlüssel |
UFWWCMAFOVQUDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OCC=CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{[(Oxan-2-yl)oxy]methyl}phenyl)-1H-indole](/img/structure/B14383909.png)
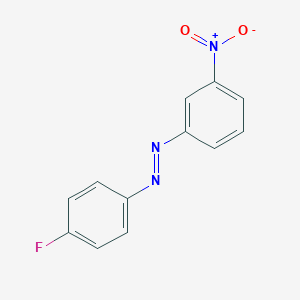
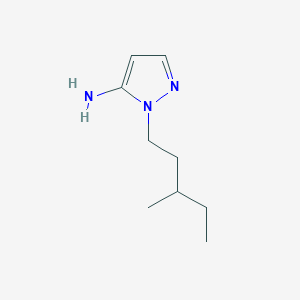
![N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B14383916.png)
![1,1-Dichloro-5-ethyl-5,7,7-trimethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14383919.png)
![1-Ethyl-3-[(hexadecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383925.png)
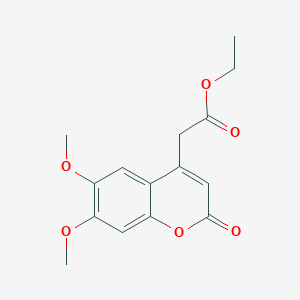
oxophosphanium](/img/structure/B14383937.png)
![2,4-Diaminopyrido[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B14383939.png)
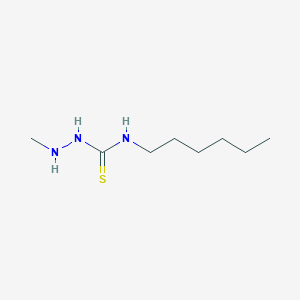

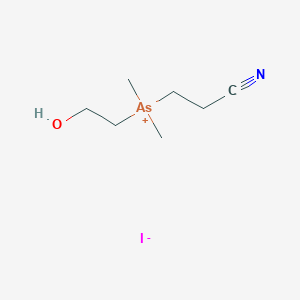
![Dimethyl [1-(phenylsulfanyl)ethenyl]phosphonate](/img/structure/B14383967.png)
![N-Cyclohexyl-N'-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea](/img/structure/B14383968.png)
